molecular formula C14H11Cl2NO B270707 N-(3,5-dichlorophenyl)-3-methylbenzamide

N-(3,5-dichlorophenyl)-3-methylbenzamide

Cat. No.: B270707
M. Wt: 280.1 g/mol
InChI Key: JRRQUHYGCWSOSG-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-3-methylbenzamide is a benzamide derivative featuring a 3-methyl-substituted benzoyl group attached to a 3,5-dichlorophenylamine moiety. The 3,5-dichlorophenyl group is a common motif in agrochemicals and pharmaceuticals due to its electron-withdrawing effects and enhanced binding affinity to hydrophobic targets .

Properties

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-3-methylbenzamide

InChI

InChI=1S/C14H11Cl2NO/c1-9-3-2-4-10(5-9)14(18)17-13-7-11(15)6-12(16)8-13/h2-8H,1H3,(H,17,18)

InChI Key

JRRQUHYGCWSOSG-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between N-(3,5-dichlorophenyl)-3-methylbenzamide and related compounds:

Compound Name Substituents/Backbone Molecular Weight (g/mol) Key Properties/Activities References
This compound 3-methylbenzamide, 3,5-Cl₂ phenyl ~296.15* Likely high lipophilicity, potential agrochemical/pharmaceutical use -
Procymidone Cyclopropane-dicarboximide backbone 284.11 Pesticide (InhA enzyme inhibition)
N-(3,5-Dichlorophenyl)-2-methyl-3-nitrobenzamide 2-methyl-3-nitrobenzamide 325.15 Structural analog with nitro group
N-(3,5-Difluorophenyl)-2-hydroxy-3-methoxybenzamide Difluorophenyl, methoxy/hydroxy 279.24 Potential solubility modulation
N-(3,5-Dimethoxyphenyl)benzamide 3,5-dimethoxyphenyl 257.29 Anti-tumor activity, planar conformation

*Calculated based on formula C₁₄H₁₀Cl₂NO.

Key Observations :

  • Electron-Withdrawing Effects : The 3,5-dichlorophenyl group enhances electrophilicity and stabilizes intermolecular interactions, as seen in Procymidone’s pesticidal activity via InhA inhibition .
  • Crystal Packing : Meta-substitutions (e.g., methyl, nitro) influence molecular geometry. For example, nitro groups in N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide may induce torsional strain, altering crystal symmetry .

Preparation Methods

Synthesis of 3-Methylbenzoyl Chloride

3-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in the presence of a catalytic amount of dimethylformamide (DMF). The reaction proceeds under reflux in anhydrous dichloromethane (DCM) or toluene, yielding 3-methylbenzoyl chloride with >95% conversion.

Reaction Conditions:

  • Solvent: DCM or toluene

  • Temperature: 40–80°C

  • Time: 4–6 hours

  • Catalyst: DMF (1–2 mol%)

Coupling with 3,5-Dichloroaniline

The acid chloride is then reacted with 3,5-dichloroaniline in a polar aprotic solvent (e.g., tetrahydrofuran or ethyl acetate) under basic conditions. Triethylamine (TEA) or pyridine is used to scavenge HCl, driving the reaction to completion.

Representative Procedure:

  • Dissolve 3-methylbenzoyl chloride (1.0 equiv) and 3,5-dichloroaniline (1.1 equiv) in THF.

  • Add TEA (1.5 equiv) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Yield: 75–85%

One-Pot Coupling Reagent-Assisted Synthesis

To bypass the isolation of acid chlorides, coupling reagents such as 1,1'-carbonyldiimidazole (CDI) or 1,1'-carbonyldi-(1,2,4-triazole) (CDT) are employed. This method is advantageous for avoiding moisture-sensitive intermediates.

CDT-Mediated Coupling

A mixture of 3-methylbenzoic acid, CDT, and 3,5-dichloroaniline in DMF is heated to 60°C for 6 hours. CDT activates the carboxylic acid in situ, forming the amide bond directly.

Optimized Conditions:

  • Molar Ratio (Acid:CDT:Amine): 1:1.2:1.1

  • Solvent: DMF

  • Temperature: 60°C

  • Yield: 80–88%

Solid-Phase Synthesis for High-Throughput Applications

Recent patents describe solid-phase methods using resin-bound intermediates. For example, Wang resin functionalized with 3-methylbenzoic acid is treated with 3,5-dichloroaniline in the presence of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Key Steps:

  • Resin Activation: Load 3-methylbenzoic acid onto Wang resin via ester linkage.

  • Amide Formation: React with 3,5-dichloroaniline, HATU, and DIPEA in DMF.

  • Cleavage: Release the product using trifluoroacetic acid (TFA).

Yield: 70–78%

Catalytic Methods and Green Chemistry Approaches

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) catalyzes the amidation in non-aqueous media. This method avoids harsh reagents but requires prolonged reaction times (48–72 hours).

Conditions:

  • Solvent: tert-Butanol

  • Enzyme Loading: 10% w/w

  • Yield: 60–65%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of 3-methylbenzoic acid, 3,5-dichloroaniline, and propylphosphonic anhydride (T3P) in acetonitrile is irradiated at 100°C for 20 minutes.

Yield: 85–90%

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Limitations
Acid Chloride RouteSOCl₂, TEA12 h, RT75–85%High purity, scalableMoisture-sensitive intermediates
CDT-MediatedCDT, DMF6 h, 60°C80–88%One-pot, no isolationCost of coupling reagents
Solid-PhaseHATU, Wang resin24 h, RT70–78%High-throughput compatibleRequires specialized equipment
EnzymaticCAL-B, tert-Butanol48–72 h, 40°C60–65%Eco-friendly, mild conditionsLow yield, long duration
Microwave-AssistedT3P, CH₃CN20 min, 100°C85–90%Rapid, energy-efficientLimited scalability

Spectroscopic Characterization

Key data for N-(3,5-dichlorophenyl)-3-methylbenzamide:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.65 (d, J = 8.2 Hz, 2H), 7.45 (s, 2H), 7.30 (t, J = 7.6 Hz, 1H), 7.10 (s, 1H), 2.40 (s, 3H).

  • IR (KBr): 3320 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C–Cl).

  • Melting Point: 135–137°C.

Industrial-Scale Considerations

Patents highlight the use of continuous-flow reactors for large-scale production. For example, a tubular reactor with cobalt-molybdenum-bromine catalysts achieves 90% conversion in 2 hours. Safety protocols emphasize HCl scrubbing and solvent recycling to minimize waste .

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